Tert-butyl 1-(4-fluorophenyl)cyclopropylcarbamate
Description
Tert-butyl 1-(4-fluorophenyl)cyclopropylcarbamate (CAS: 1255574-58-3) is a carbamate derivative featuring a cyclopropane ring substituted with a 4-fluorophenyl group and a tert-butyl carbamate moiety. This compound is widely used in pharmaceutical and chemical research as a key intermediate in the synthesis of bioactive molecules, particularly those targeting neurological and oncological pathways . With a purity of ≥95%, it is commercially available for laboratory use and is stored at room temperature under standard conditions . Its structural uniqueness lies in the cyclopropane ring, which confers rigidity and metabolic stability, and the fluorine atom, which enhances electronic and lipophilic properties .
Properties
IUPAC Name |
tert-butyl N-[1-(4-fluorophenyl)cyclopropyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18FNO2/c1-13(2,3)18-12(17)16-14(8-9-14)10-4-6-11(15)7-5-10/h4-7H,8-9H2,1-3H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAUUQCXGNGJXEK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CC1)C2=CC=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50682017 | |
| Record name | tert-Butyl [1-(4-fluorophenyl)cyclopropyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50682017 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1255574-58-3 | |
| Record name | tert-Butyl [1-(4-fluorophenyl)cyclopropyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50682017 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Carbamate Formation via Chloroformate Intermediate
The most widely documented method involves reacting 1-(4-fluorophenyl)cyclopropylamine with tert-butyl chloroformate under controlled conditions.
Reagents and Conditions:
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Amine substrate: 1-(4-fluorophenyl)cyclopropylamine (1.0 equiv)
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Chloroformate: tert-Butyl chloroformate (1.2 equiv)
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Base: Triethylamine (1.5 equiv) or 4-methylmorpholine (1.1 equiv)
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Solvent: Anhydrous dichloromethane or 1,2-dimethoxyethane
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Temperature: 0–5°C during addition, room temperature for stirring (12–18 hours)
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Work-up: Aqueous extraction (1 M NaOH, brine), drying (Na₂SO₄), and column chromatography (silica gel, hexane/ethyl acetate).
Mechanistic Insights:
The reaction proceeds via nucleophilic attack of the amine on the electrophilic carbonyl carbon of tert-butyl chloroformate, facilitated by the base’s role in deprotonating the amine (Figure 1). The fluorine substituent’s electron-withdrawing effect enhances the amine’s nucleophilicity, accelerating carbamate formation.
Yield Optimization:
Alternative Routes: Isocyanate Coupling
A patent (WO2015/144290) details an isocyanate-based approach using tert-butyl isocyanate and 1-(4-fluorophenyl)cyclopropylamine:
Procedure:
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Combine amine (1.0 equiv) with tert-butyl isocyanate (1.1 equiv) in tetrahydrofuran.
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Stir at 25°C for 24 hours under nitrogen.
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Concentrate under reduced pressure and purify via recrystallization (ethanol/water).
Advantages:
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Avoids moisture-sensitive chloroformate intermediates.
Limitations:
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Longer reaction times (18–24 hours) compared to chloroformate method.
Industrial-Scale Production
Continuous Flow Synthesis
CN1300079C and WO2014203045A1 describe scalable processes using continuous flow reactors to enhance yield and safety:
Key Features:
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Reactor type: Tubular plug-flow reactor with temperature zones (0–25°C).
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Residence time: 30–60 minutes.
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Automated quench systems: In-line addition of NaOH(aq) to terminate reactions.
Economic Benefits:
Green Chemistry Adaptations
WO2014203045A1 emphasizes solvent selection and catalyst recovery:
Improvements:
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Solvent: Cyclopentyl methyl ether (CPME) replaces dichloromethane (recyclability: 85%).
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Catalyst: Immobilized lipases for enantioselective cyclopropane formation (ee >99%).
Comparative Analysis of Methods
Critical Challenges and Solutions
Cyclopropane Ring Stability
The strained cyclopropane ring is prone to ring-opening under acidic conditions. Mitigation strategies include:
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 1-(4-fluorophenyl)cyclopropylcarbamate undergoes various chemical reactions, including:
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and tert-butyl alcohol.
Substitution: The fluorine atom on the phenyl ring can participate in nucleophilic aromatic substitution reactions, leading to the formation of various substituted derivatives.
Oxidation: The cyclopropyl ring can be oxidized under specific conditions to form ring-opened products.
Common Reagents and Conditions
Hydrolysis: Acidic (HCl) or basic (NaOH) aqueous solutions.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Major Products Formed
Hydrolysis: 1-(4-fluorophenyl)cyclopropylamine and tert-butyl alcohol.
Substitution: Various substituted phenyl derivatives.
Oxidation: Ring-opened products with functionalized groups.
Scientific Research Applications
Tert-butyl 1-(4-fluorophenyl)cyclopropylcarbamate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its structural features.
Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of novel materials and chemical intermediates.
Mechanism of Action
The mechanism of action of tert-butyl 1-(4-fluorophenyl)cyclopropylcarbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the fluorophenyl group enhances its binding affinity and selectivity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Halogen-Substituted Cyclopropylcarbamates
Compounds with halogen substitutions on the phenyl ring are common analogs. Key examples include:
Key Findings :
- Electronic Effects : The 4-fluorophenyl group in the target compound offers enhanced electron-withdrawing properties compared to bromo or chloro analogs, influencing reactivity in coupling reactions and binding affinity in enzyme inhibition studies .
- Molecular Weight : Bromine substitution increases molecular weight significantly (326.20 vs. 265.29), which may affect pharmacokinetic properties such as solubility and membrane permeability .
Cyclopropylcarbamates with Heteroatom Modifications
Variations in the carbamate or cyclopropane substituents alter physicochemical and biological properties:
Key Findings :
- Functional Group Diversity : The methoxy(methyl)carbamoyl group in CAS 161521-10-4 introduces additional hydrogen-bonding capacity, making it suitable for synthesizing aldehyde-containing intermediates .
- Aromatic vs. Heteroaromatic Rings : Replacing the phenyl ring with a pyridinyl group (e.g., 5-bromopyridinyl) alters electronic properties and enhances solubility in polar solvents .
Biological Activity
Tert-butyl 1-(4-fluorophenyl)cyclopropylcarbamate (CAS No. 1255574-58-3) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant case studies, along with a summary of research findings.
Chemical Structure and Synthesis
This compound features a cyclopropane ring substituted with a tert-butyl group and a 4-fluorophenyl moiety. The general formula for this compound is , with a molecular weight of approximately 251.3 g/mol.
Synthesis Methods
The synthesis of this compound typically involves:
- Formation of Cyclopropane : This can be achieved through cyclopropanation reactions using alkenes and diazo compounds.
- Carbamate Formation : The cyclopropane derivative is then reacted with tert-butyl isocyanate to form the carbamate linkage.
- Fluorination : The introduction of the fluorine atom can be accomplished through electrophilic aromatic substitution or direct fluorination methods.
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. Preliminary studies indicate that compounds with similar structures can act as inhibitors of monoamine oxidases (MAOs), which are critical in the metabolism of neurotransmitters.
Inhibition Studies
Research has shown that related fluorinated cyclopropylamines exhibit selective inhibition of MAO A and B. For instance, the introduction of electron-withdrawing groups, such as fluorine, enhances the potency of MAO A inhibition while having varying effects on MAO B activity . This suggests that this compound may similarly influence these pathways.
Antidepressant Potential
The compound's structural analogs have been investigated for their antidepressant properties, particularly focusing on their ability to inhibit MAO A, which is associated with mood regulation. The selectivity and potency of these compounds suggest potential therapeutic applications in treating depression .
Anticancer Activity
There is also emerging evidence that compounds with similar frameworks may exhibit anticancer properties. The mechanism often involves the induction of apoptosis in cancer cells through the modulation of signaling pathways associated with cell survival and proliferation .
Case Studies and Research Findings
Q & A
Basic Research Questions
Q. What are the established synthetic routes for tert-butyl 1-(4-fluorophenyl)cyclopropylcarbamate, and how can researchers validate the purity of the product?
- Methodology : The compound is typically synthesized via carbamate formation using tert-butyl carbamate precursors and cyclopropane derivatives. A validated protocol involves coupling 1-(4-fluorophenyl)cyclopropanamine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine (Et₃N) under nitrogen atmosphere. Post-synthesis, purity is confirmed using thin-layer chromatography (TLC) and nuclear magnetic resonance (¹H/¹³C NMR) spectroscopy. Elemental analysis (deviation ±0.4%) ensures >95% purity .
- Key Data :
| Reagent/Condition | Role |
|---|---|
| Boc₂O | Carbamylation agent |
| Et₃N | Base catalyst |
| N₂ atmosphere | Prevents oxidation |
Q. How should researchers characterize the stability of this compound under varying storage conditions?
- Methodology : Stability is assessed via accelerated degradation studies under stress conditions (e.g., heat, light, humidity). For example, exposure to 40°C/75% relative humidity for 4 weeks, followed by HPLC analysis, can identify decomposition products like 4-fluorophenylcyclopropanamine. Store the compound in airtight containers at room temperature, shielded from light and moisture, as per SDS recommendations .
Q. What analytical techniques are critical for confirming the structural integrity of this compound?
- Methodology : Use a combination of:
- ¹H/¹³C NMR : To verify cyclopropane ring integrity and tert-butyl group presence.
- Mass Spectrometry (MS) : To confirm molecular ion peaks (e.g., [M+H]+ at m/z 265.148).
- Elemental Analysis : To validate empirical formula (C₁₅H₁₈FNO₂) .
Advanced Research Questions
Q. How can researchers optimize reaction yields for this compound when scaling up synthesis?
- Methodology : Optimize stoichiometry (e.g., 1.2 equivalents of Boc₂O) and reaction time (12–24 hours). Use coupling reagents like PyBOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) to enhance carbamate formation efficiency. Monitor reaction progress via TLC and adjust solvent polarity (e.g., dichloromethane vs. THF) to improve solubility .
- Challenge : Cyclopropane ring strain may lead to side reactions; inert atmospheres (N₂/Ar) mitigate oxidation .
Q. What strategies address contradictory data on the compound’s stability in acidic/basic conditions?
- Methodology : Conduct pH-dependent stability assays. For example, incubate the compound in buffers (pH 2–12) at 37°C and analyze degradation kinetics via LC-MS. Conflicting SDS data (e.g., stability in neutral vs. reactive in strong acids/bases ) suggest conditional instability; pre-experiment validation under specific lab conditions is critical.
Q. How can researchers reconcile discrepancies in hazard classifications across safety data sheets?
- Methodology : Cross-reference SDS from multiple suppliers (e.g., ChemScene LLC vs. Kishida Chemical ). While some SDS classify the compound as non-hazardous, others note potential irritancy. Perform in vitro assays (e.g., skin sensitization via OECD 442D) to resolve contradictions. Default to stringent precautions (gloves, goggles, fume hood) regardless of supplier classifications .
Q. What approaches are recommended for studying structure-activity relationships (SAR) of derivatives of this compound?
- Methodology : Synthesize analogs with substitutions on the fluorophenyl or cyclopropane moieties. For example, replace fluorine with chlorine (C14H18ClNO2, MW 255.74 ) and test biological activity. Use computational tools (e.g., molecular docking) to predict binding affinity changes. Preclinical assays (e.g., enzyme inhibition) validate SAR hypotheses .
Q. How should researchers address solubility challenges in biological assays?
- Methodology : Test co-solvents like DMSO (≤1% v/v) or cyclodextrins. For aqueous solutions, use sonication or surfactants (e.g., Tween-80). If precipitation occurs, adjust pH or employ nanoformulation techniques. Note that the compound’s logP (4.17 ) indicates high lipophilicity, requiring tailored solubilization strategies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
